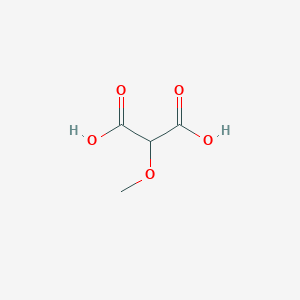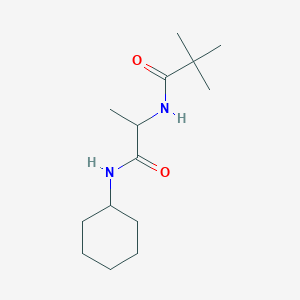
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and a m-tolyloxyethyl group attached to the glycine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with n-methyl-2-(m-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Applications De Recherche Scientifique
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Methyl-n-(2-(p-tolyloxy)ethyl)glycine: Similar structure with a p-tolyloxy group instead of m-tolyloxy.
n-Methyl-n-(2-(o-tolyloxy)ethyl)glycine: Similar structure with an o-tolyloxy group instead of m-tolyloxy.
n-Methyl-n-(2-(phenoxy)ethyl)glycine: Similar structure with a phenoxy group instead of m-tolyloxy.
Uniqueness
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine is unique due to the presence of the m-tolyloxy group, which imparts specific chemical and physical properties. This structural feature influences its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[methyl-[2-(3-methylphenoxy)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-7-6-13(2)9-12(14)15/h3-5,8H,6-7,9H2,1-2H3,(H,14,15) |
Clé InChI |
VYQPZEYNIMJGNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCN(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


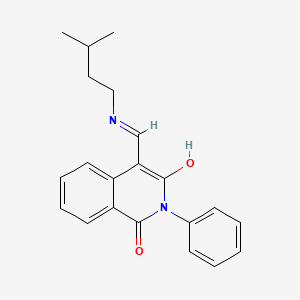

![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
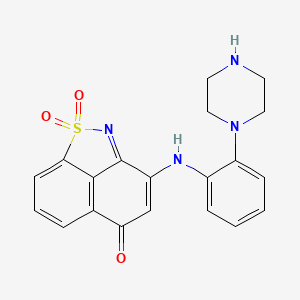
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
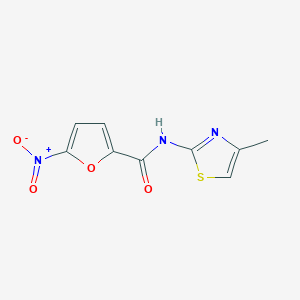
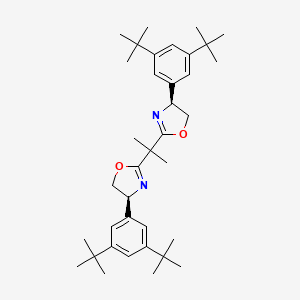


![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
